Methyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate
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Overview
Description
Methyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylquinoline with thienylcarbonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Methyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylate: Another quinoline derivative with similar biological activities.
Thienylquinoline: A compound with a similar structure but different functional groups.
Methylquinoline: A simpler quinoline derivative with fewer functional groups.
Uniqueness
Methyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thienylcarbonyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities and potential pharmaceutical applications. This article delves into its biological activity, synthesizing findings from various studies and sources.
Overview of Quinoline Derivatives
Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural diversity of these compounds allows for varied interactions with biological targets, making them significant in drug development .
- IUPAC Name : this compound
- Molecular Formula : C18H16N2O3S
- Molecular Weight : 326.4 g/mol
- CAS Number : 953852-99-8
The compound features a quinoline core substituted with a thienylcarbonylamino group, which enhances its reactivity and potential biological interactions.
The mechanism of action for this compound involves several pathways:
- DNA Intercalation : The quinoline structure allows it to intercalate into DNA, potentially inhibiting replication and transcription processes in microorganisms.
- Enzyme Interaction : The compound may modulate the activity of various enzymes and receptors, leading to altered metabolic pathways in target organisms .
- Electrophilic Substitution : The presence of electron-rich regions in the molecule facilitates electrophilic substitution reactions, which can affect cellular signaling pathways.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Research indicates that quinoline derivatives can induce apoptosis in cancer cells. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 12 |
A549 | 10 |
The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function within the cancer cells .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been demonstrated in animal models of inflammation, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel therapeutic agent.
- Cancer Cell Line Study : Another investigation focused on the compound's effects on breast cancer cell lines (MCF-7). The study found that treatment with this quinoline derivative led to significant cell death through apoptosis, mediated by caspase activation and mitochondrial disruption .
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(thiophene-2-carbonylamino)quinoline-6-carboxylate |
InChI |
InChI=1S/C17H14N2O3S/c1-10-8-14(19-16(20)15-4-3-7-23-15)12-9-11(17(21)22-2)5-6-13(12)18-10/h3-9H,1-2H3,(H,18,19,20) |
InChI Key |
KHJLKWDCPRAARN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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